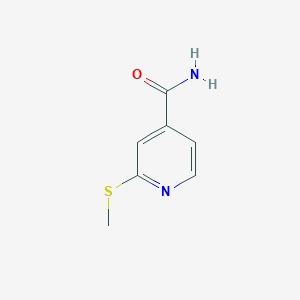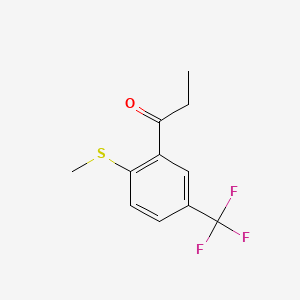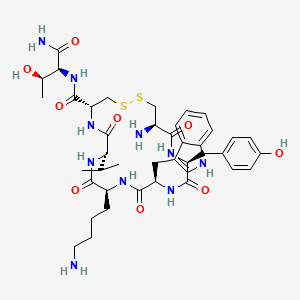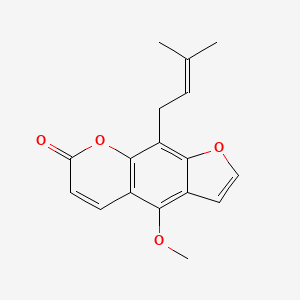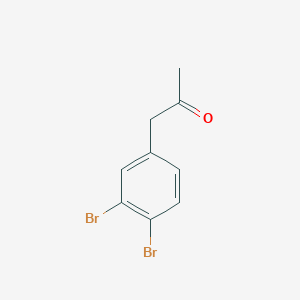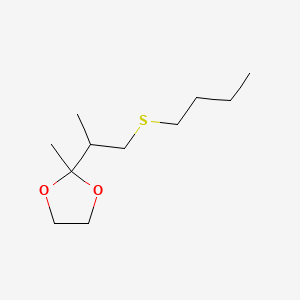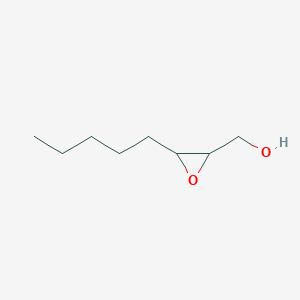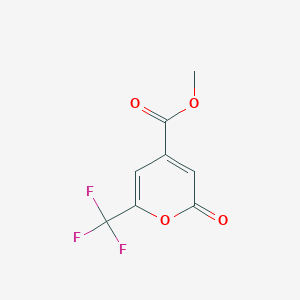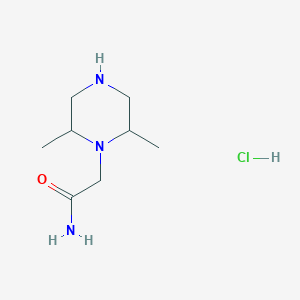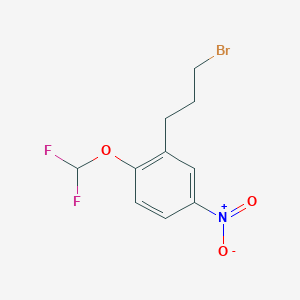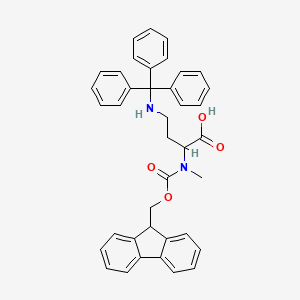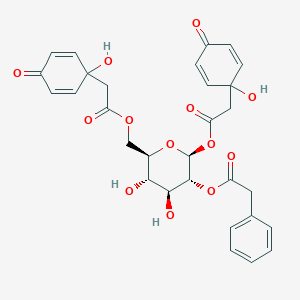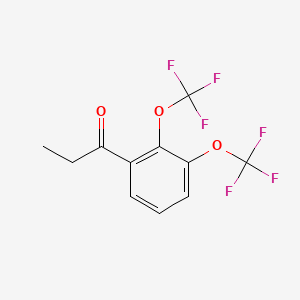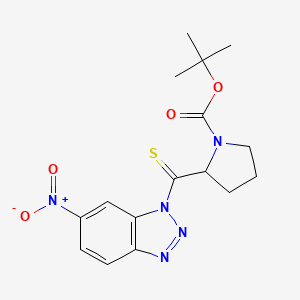
Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a benzotriazole moiety, and a tert-butyl ester group, making it a versatile molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the benzotriazole moiety: This step involves the nitration of benzotriazole to introduce the nitro group at the desired position.
Introduction of the pyrrolidine ring: The pyrrolidine ring is then attached to the benzotriazole moiety through a series of nucleophilic substitution reactions.
Addition of the tert-butyl ester group: Finally, the tert-butyl ester group is introduced to the molecule, often through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole moiety, where the nitro group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a pyrrolidine ring and an amino group instead of a nitro group, leading to different chemical and biological properties.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has an ethoxy group and a piperazine ring, offering different reactivity and applications compared to the pyrrolidine-based compound.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group in this compound provides unique reactivity, particularly in the formation of hydrazones and related derivatives.
The uniqueness of this compound lies in its combination of a pyrrolidine ring, a benzotriazole moiety, and a tert-butyl ester group, which together confer distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
tert-butyl 2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-16(2,3)25-15(22)19-8-4-5-12(19)14(26)20-13-9-10(21(23)24)6-7-11(13)17-18-20/h6-7,9,12H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXUSCWXAMKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
